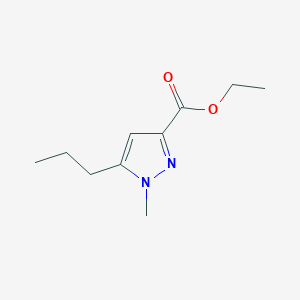

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C10H16N2O2 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters . These reactions are usually carried out under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ester group and pyrazole ring in EMP undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation of the ethyl ester group to a carboxylic acid is regioselective and pH-dependent .

-

Propyl side-chain oxidation yields ketone derivatives, useful in synthesizing bioactive analogs .

Reduction Reactions

The ester functionality and unsaturated bonds (if present) can be reduced:

Key Findings :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrazole ring.

-

Catalytic hydrogenation efficiently reduces nitro groups to amines, enabling further functionalization .

Substitution Reactions

The pyrazole ring and alkyl substituents participate in electrophilic/nucleophilic substitutions:

Key Findings :

-

N-Alkylation with dimethyl sulfate occurs at the pyrazole ring’s nitrogen, producing disubstituted derivatives .

-

Bromination at the C-4 position is facilitated by FeCl₃, enabling access to halogenated intermediates .

Cycloaddition and Annulation

EMP serves as a precursor in heterocyclic synthesis:

Key Findings :

-

Copper-catalyzed cycloadditions yield fused pyrazolo-pyrimidine systems with high regioselectivity .

-

Photocatalytic annulation expands access to complex polycyclic structures .

Hydrolysis and Functional Group Interconversion

The ester group is versatile for further transformations:

Key Findings :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Therapeutic Development

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is explored for its potential in developing novel therapeutic agents. Its unique structure allows it to interact with biological targets, particularly in the treatment of neurological disorders. It has been identified as a promising lead compound due to its ability to inhibit phosphodiesterases, enzymes involved in cyclic nucleotide signaling pathways, which are crucial for various cellular functions .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can enhance the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells, activating protein kinase A (PKA) and protein kinase G (PKG), respectively. These pathways are implicated in neuroprotection and cognitive enhancement, making this compound a candidate for further investigation in neuropharmacology.

| Application | Mechanism | Potential Therapeutics |

|---|---|---|

| Neurological Disorders | Inhibition of phosphodiesterases | Cognitive enhancers, neuroprotective agents |

| Antimicrobial Activity | Disruption of microbial cell signaling | Antibiotics, antifungals |

| Anti-inflammatory Properties | Modulation of inflammatory pathways | Anti-inflammatory drugs |

Agricultural Chemistry

Pesticide Development

This compound serves as a critical ingredient in the synthesis of new pesticides and herbicides. Its efficacy in enhancing crop protection while minimizing environmental impact is noteworthy. The development of formulations that utilize this compound aims to target specific pests without harming beneficial organisms .

Case Study: Herbicide Efficacy

Field trials have shown that formulations containing this compound can reduce pest populations significantly while promoting plant health. The reduction in chemical runoff due to targeted application methods also highlights its environmental advantages .

| Application | Target Organisms | Benefits |

|---|---|---|

| Herbicides | Weeds | Reduced chemical runoff |

| Insecticides | Specific insect pests | Enhanced selectivity |

Material Science

Advanced Materials

this compound is utilized in formulating advanced materials such as coatings and polymers. Its unique chemical properties contribute to improved durability and performance characteristics, making it suitable for various industrial applications .

Case Study: Coating Formulations

Research has demonstrated that coatings incorporating this compound exhibit enhanced resistance to environmental degradation compared to traditional formulations. This property is particularly beneficial in automotive and construction applications where longevity is critical .

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Coatings | UV resistance, durability | Automotive, construction |

| Polymers | Mechanical strength | Packaging, consumer goods |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound acts as a standard reference material for various analytical techniques. Its consistent properties allow researchers to accurately quantify similar compounds in complex mixtures .

Case Study: Chromatographic Analysis

Studies have utilized this compound as a calibration standard in chromatographic methods, ensuring accurate detection and quantification of pyrazole derivatives in pharmaceutical formulations .

| Analytical Technique | Application | Significance |

|---|---|---|

| Chromatography | Quantification of pyrazole derivatives | Ensures accuracy in pharmaceutical analysis |

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and participate in π-π stacking interactions, which are crucial for its binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in the position of substituents on the pyrazole ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Biologische Aktivität

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (EMPP) is a compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- Structural Features : The compound features a five-membered pyrazole ring with an ethyl ester and propyl substituent, which influences its reactivity and biological interactions .

EMPP has been shown to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. Its primary mechanism involves the inhibition of phosphodiesterases (PDEs), which are crucial for regulating cyclic nucleotide levels (cAMP and cGMP) in cells. By inhibiting these enzymes, EMPP can enhance the signaling pathways mediated by these cyclic nucleotides, leading to various physiological effects.

Key Mechanisms:

- Phosphodiesterase Inhibition : EMPP inhibits PDEs, preventing the breakdown of cAMP and cGMP, which are vital for numerous cellular processes including vasodilation and neurotransmission.

- Cell Signaling Modulation : Increased levels of cAMP can activate protein kinase A (PKA), while elevated cGMP can activate protein kinase G (PKG), influencing gene expression and cellular metabolism.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of EMPP against various pathogens. For instance, derivatives of EMPP exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

Anti-inflammatory Effects

EMPP has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Anticancer Potential

The compound's derivatives have shown promise in cancer research. For example, certain derivatives demonstrated cytotoxic effects on various cancer cell lines, with IC values indicating significant growth inhibition . The potential for inducing apoptosis in cancer cells has been a focal point in recent studies.

Applications in Research and Industry

EMPP serves as a valuable building block in the synthesis of more complex bioactive molecules. Its applications span various fields:

- Pharmaceutical Development : EMPP is explored for developing therapeutic agents targeting neurological disorders and other conditions due to its unique chemical structure and biological activity .

- Agricultural Chemistry : The compound is investigated for its potential use in developing new pesticides and herbicides that enhance crop protection while minimizing environmental impact.

- Material Science : EMPP is utilized in formulating advanced materials such as coatings and polymers that require specific chemical properties for improved durability .

Case Studies

Eigenschaften

IUPAC Name |

ethyl 1-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHDNJKZWSJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473108 | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-69-3 | |

| Record name | Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247583-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.